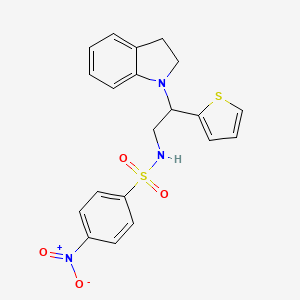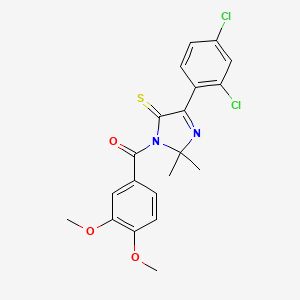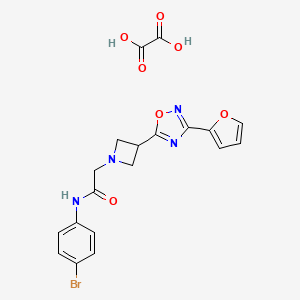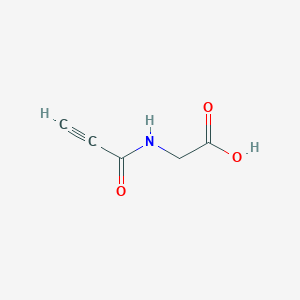
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine” is a complex organic molecule. It likely contains a cyclopropyl group (a three-carbon ring), an oxazole ring (a five-membered ring containing nitrogen and oxygen), and an amine group (nitrogen with a lone pair of electrons) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on its specific structure and the conditions under which it’s reacted. Isoxazoles, for example, can undergo a variety of reactions, including metal-free synthetic routes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 3-(1-Methylcyclopropyl)propan-1-amine has a molecular weight of 113.2 and is a liquid at room temperature .科学的研究の応用
Heterocyclic Amines in Human Health
Exposure and Metabolism : Studies have established the presence of carcinogenic heterocyclic amines in the human diet and their metabolism. These compounds are formed during the cooking of meat and fish, and their levels can significantly vary depending on the cooking methods and temperatures. Research indicates that humans are continually exposed to these compounds through food, and their metabolism involves complex enzymatic pathways, including activation by cytochrome P4501A2 (CYP1A2) and detoxification processes. The metabolism and bioactivation of HCAs, such as MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), have been extensively studied for their potential to cause DNA adduct formation and their implications in carcinogenesis (Boobis et al., 1994).
Dietary Intake and Cancer Risk : The dietary intake of HCAs and their association with cancer risk have been subjects of considerable research interest. A prospective study highlighted the role of dietary HCAs, especially PhIP, in prostate cancer risk, suggesting a potential link between the intake of well-done meats, high in HCAs, and increased cancer risk (Cross et al., 2005). This study, along with others, emphasizes the importance of understanding dietary exposures to HCAs and their health implications.
Biomonitoring and Exposure Assessment : The development of methods for assessing HCA intake and exposure is critical for epidemiological studies investigating the relationship between diet and cancer. Techniques for estimating HCA content in cooked foods and biomonitoring approaches to measure metabolites of HCAs in human biological samples are essential tools for dietary assessment and risk evaluation (Rohrmann & Becker, 2002).
作用機序
Mode of Action
Without specific information, it’s challenging to describe the exact mode of action of “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine”. The 1,2-oxazole ring is a five-membered heterocyclic moiety that might participate in various chemical reactions .
Biochemical Pathways
Compounds containing a 1,2-oxazole ring or a methylcyclopropyl group might influence various biochemical pathways .
Result of Action
Compounds with similar structures might have diverse biological activities .
特性
IUPAC Name |
3-(1-methylcyclopropyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGKPYPGLEOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2704407.png)

![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)
![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)
![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)





